tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H20N4O4 and a molecular weight of 296.32 g/mol It is a derivative of piperidine and pyrazole, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthesis proceeds through a series of reactions, including:
Nitration: Introduction of the nitro group to the pyrazole ring.
Alkylation: Attachment of the pyrazole ring to the piperidine moiety.
Esterification: Formation of the tert-butyl ester group.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires specialized equipment and adherence to stringent regulatory standards to ensure the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Hydrolysis: Acidic or basic conditions are employed, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Amino derivatives: Formed through reduction of the nitro group.
Substituted pyrazoles: Resulting from nucleophilic substitution reactions.
Carboxylic acids: Produced by hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N4O4 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
tert-butyl 4-[(4-nitropyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(19)16-6-4-11(5-7-16)9-17-10-12(8-15-17)18(20)21/h8,10-11H,4-7,9H2,1-3H3 |
InChI Key |
FUOPSEDODUJYKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.